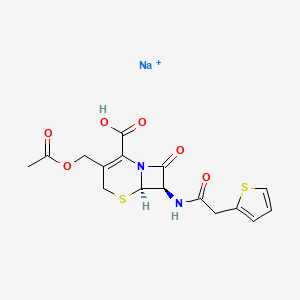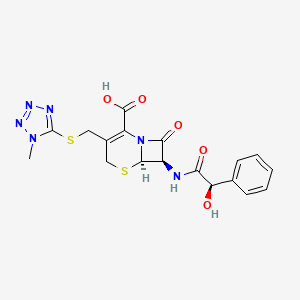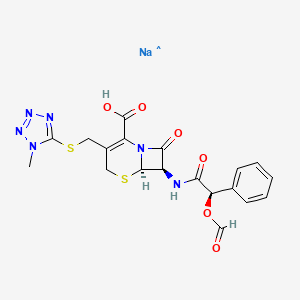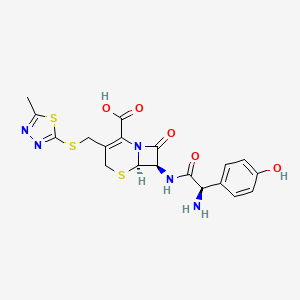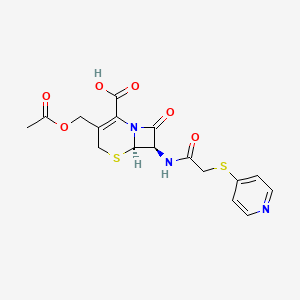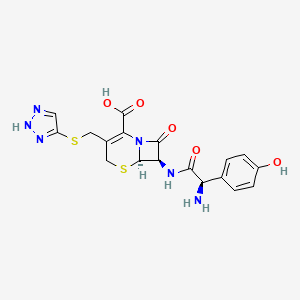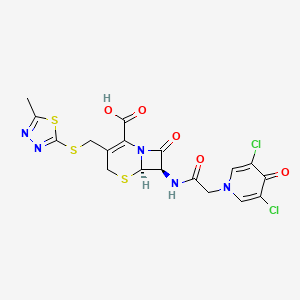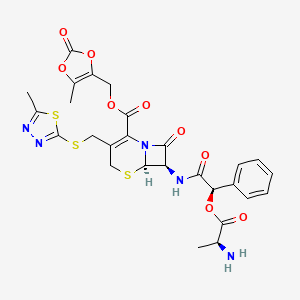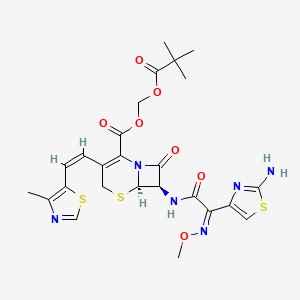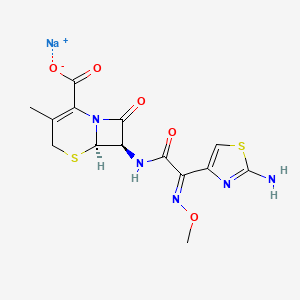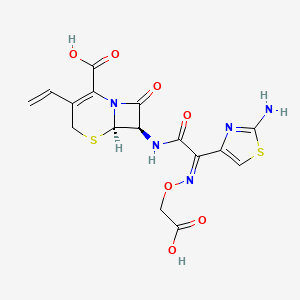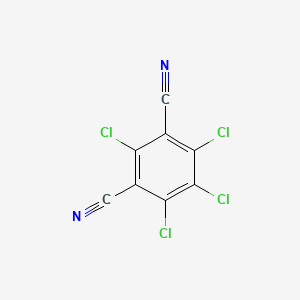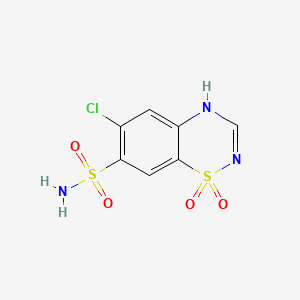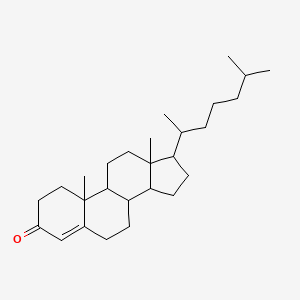
コレステノン
概要
説明
コレステノンは、4-コレステン-3-オンとしても知られており、コレステロールの代謝産物です。コレステロールの酵素的酸化によって生成され、さまざまな生物学的プロセスにおける役割で知られています。 コレステノンは、細胞機能や膜特性に影響を与える分解されにくい代謝産物です .
科学的研究の応用
Cholestenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of steroidal compounds.
Biology: Studied for its effects on cell membranes and cellular functions.
Industry: Utilized in the production of steroid drugs and hormones.
作用機序
コレステノンは、細胞膜と酵素と相互作用することで効果を発揮します。膜の秩序を低下させ、コレステロールと比較して膜からのフリップフロップと脱着が速くなります。 これは、細胞における長期的な機能的効果、たとえば創傷治癒中の細胞移動の阻害につながる可能性があります . さらに、コレステノンはヘリコバクターピロリの細胞壁成分の生合成を阻害し、抗生物質としての特性を示します .
生化学分析
Biochemical Properties
Cholestenone is involved in several biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes that interact with cholestenone is cholesterol oxidase, which catalyzes the oxidation of cholesterol to cholestenone. This reaction is crucial in the microbial transformation of cholesterol, leading to the production of various steroidal compounds .
Cholestenone also interacts with membrane proteins, influencing the structural integrity and fluidity of cell membranes. Atomistic simulations have shown that cholestenone reduces membrane order, undergoes faster flip-flop, and desorbs more readily from membranes than cholesterol . These interactions highlight the importance of cholestenone in maintaining cellular homeostasis and membrane dynamics.
Cellular Effects
Cholestenone has profound effects on various cell types and cellular processes. In primary human fibroblasts, cholestenone has been shown to inhibit cell migration during wound healing . This inhibition is attributed to the long-term functional effects of cholestenone on cell membranes, which differ from the effects of cholesterol depletion alone.
Cholestenone also influences cell signaling pathways and gene expression. For instance, it has been identified as a candidate biomarker for tuberculosis infection, indicating its role in immuno-metabolic changes and cholesterol metabolism associated with Mycobacterium tuberculosis infection . These effects underscore the significance of cholestenone in modulating cellular responses to external stimuli.
Molecular Mechanism
The molecular mechanism of cholestenone involves its binding interactions with biomolecules and its impact on enzyme activity. Cholestenone binds to membrane proteins, altering their conformation and function. This binding leads to changes in membrane order and fluidity, affecting cellular processes such as signal transduction and membrane trafficking .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cholestenone change over time. Cholestenone is relatively stable and can remain in cells for extended periods without extracellular acceptors . Its stability and degradation can vary depending on the experimental conditions and the presence of other biomolecules.
Long-term studies have shown that cholestenone can have lasting effects on cellular function, particularly in terms of membrane dynamics and cell migration . These temporal effects highlight the importance of considering the duration of cholestenone exposure in experimental designs.
Dosage Effects in Animal Models
The effects of cholestenone vary with different dosages in animal models. At low doses, cholestenone may have minimal impact on cellular function, while higher doses can lead to significant changes in membrane dynamics and enzyme activity. Threshold effects have been observed, where a certain concentration of cholestenone is required to elicit a measurable response .
At high doses, cholestenone can exhibit toxic or adverse effects, including disruption of cellular homeostasis and inhibition of cell migration . These dosage-dependent effects are crucial for understanding the potential therapeutic and toxicological implications of cholestenone.
Metabolic Pathways
Cholestenone is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced through the enzymatic oxidation of cholesterol by cholesterol oxidase . Cholestenone can also undergo further transformations, including hydroxylation and isomerization, leading to the production of various steroidal compounds .
Transport and Distribution
Cholestenone is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In cell membranes, cholestenone undergoes faster flip-flop and desorbs more readily than cholesterol . This rapid movement allows cholestenone to be efficiently transported to different cellular compartments.
Cholestenone can also interact with extracellular acceptors, facilitating its release from cells and distribution to other tissues . These transport and distribution mechanisms are critical for understanding the cellular localization and accumulation of cholestenone.
Subcellular Localization
Cholestenone is localized in various subcellular compartments, including cell membranes and organelles. Its activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications .
In cell membranes, cholestenone affects membrane order and fluidity, influencing processes such as signal transduction and membrane trafficking . The subcellular localization of cholestenone is essential for its role in modulating cellular function and maintaining homeostasis.
準備方法
合成経路と反応条件
コレステノンは、主にコレステロールの酵素的酸化によって合成されます。コレステロールオキシダーゼ酵素は、コレステロールの酸化をコレステノンに触媒します。 この反応は通常、穏やかな条件下で起こり、酸素が酸化剤として作用します .
工業生産方法
コレステノンの工業生産には、コレステロールの微生物変換が関与します。Nocardioides simplexなどの細菌は、コレステロールオキシダーゼを生成するために使用され、コレステロールオキシダーゼはその後、コレステロールをコレステノンに変換する反応を触媒します。 この方法は、その高い位置選択性と立体選択性のために好まれています .
化学反応の分析
反応の種類
コレステノンは、以下を含むさまざまな化学反応を起こします。
酸化: コレステノンは、さらに酸化されて他の代謝産物を形成することができます。
還元: 特定の条件下で、コレステロールに戻すことができます。
一般的な試薬と条件
酸化: 酸素とコレステロールオキシダーゼが一般的に使用されます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
形成される主な生成物
酸化: コレステノンのさらに酸化された代謝産物。
還元: コレステロール。
置換: さまざまな置換コレステノン誘導体.
科学研究への応用
コレステノンは、科学研究において幅広い用途があります。
化学: ステロイド化合物の合成における前駆体として使用されます。
生物学: 細胞膜や細胞機能への影響が研究されています。
類似化合物との比較
コレステノンは、他のコレステロール代謝産物に似ていますが、独自の特徴があります。
コレステロール: コレステノンは、膜からより容易に脱着し、膜の秩序に異なる影響を与えます。
シトステロール: どちらもステロールですが、コレステノンは異なる生物学的活性を持っており、異なる用途で使用されます。
デヒドロエピアンドロステロン(DHEA): コレステノンとDHEAはどちらもステロイド生合成に関与していますが、役割と効果は異なります
結論
コレステノンは、化学、生物学、医学、および産業において、さまざまな用途を持つ重要なコレステロール代謝産物です。その独自の特徴と細胞成分との相互作用は、科学研究と産業用途において貴重な化合物となっています。
特性
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOXRYYXRWJDKP-GYKMGIIDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872379 | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
601-57-0 | |
| Record name | Cholest-4-en-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=601-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholest-4-en-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601570 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-4-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-4-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T94NHD99C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79 - 82 °C | |
| Record name | Cholestenone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000921 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


